molecular formula C18H18N4 B093936 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline CAS No. 17416-21-6

5-((4-(Dimethylamino)-o-tolyl)azo)quinoline

Cat. No. B093936
CAS RN: 17416-21-6
M. Wt: 290.4 g/mol
InChI Key: ITOZCFPNONFYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, also known as DAAQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of azo dyes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the formation of a stable complex with biomolecules such as proteins and nucleic acids. This complex formation leads to changes in the optical and electronic properties of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, which can be used to study the binding properties of biomolecules. In pharmacology, the complex formation of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline with target proteins leads to inhibition of their activity, which can be used for the treatment of various diseases.

Biochemical And Physiological Effects

5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been reported to have several biochemical and physiological effects. In vitro studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in laboratory experiments include its high stability, low toxicity, and ease of synthesis. However, the limitations of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline include its limited solubility in water and its potential to form complexes with non-target biomolecules, which can lead to false-positive results.

Future Directions

There are several future directions for the research on 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. One potential direction is the development of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline-based fluorescent probes for the study of biomolecules. Another potential direction is the synthesis of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline derivatives with improved solubility and binding properties. Additionally, the potential applications of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in the field of materials science and nanotechnology should be explored further.

Synthesis Methods

The synthesis of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the reaction of 4-(dimethylamino) benzene diazonium chloride with 5-chloroquinoline in the presence of sodium acetate. The resulting product is then purified by recrystallization to obtain pure 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. This method has been widely used in the laboratory and has been reported in several scientific journals.

Scientific Research Applications

5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a fluorescent probe to study the binding properties of proteins and nucleic acids. In pharmacology, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a building block for the synthesis of new materials with unique optical and electronic properties.

properties

CAS RN

17416-21-6

Product Name

5-((4-(Dimethylamino)-o-tolyl)azo)quinoline

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N,N,3-trimethyl-4-(quinolin-5-yldiazenyl)aniline

InChI

InChI=1S/C18H18N4/c1-13-12-14(22(2)3)9-10-16(13)20-21-18-8-4-7-17-15(18)6-5-11-19-17/h4-12H,1-3H3

InChI Key

ITOZCFPNONFYRH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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